HhAntag

Catalog No.
S529935
CAS No.
496794-70-8
M.F
C24H23ClN4O3
M. Wt
450.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HhAntag

CAS Number

496794-70-8

Product Name

HhAntag

IUPAC Name

N-[4-chloro-3-[6-(dimethylamino)-1H-benzimidazol-2-yl]phenyl]-3,5-dimethoxybenzamide

Molecular Formula

C24H23ClN4O3

Molecular Weight

450.9 g/mol

InChI

InChI=1S/C24H23ClN4O3/c1-29(2)16-6-8-21-22(12-16)28-23(27-21)19-11-15(5-7-20(19)25)26-24(30)14-9-17(31-3)13-18(10-14)32-4/h5-13H,1-4H3,(H,26,30)(H,27,28)

InChI Key

UBHJFPVTEATUFS-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)Cl

solubility

Soluble in DMSO

Synonyms

HhAntag; Hh-Antag; Hh Antag;

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)Cl

The exact mass of the compound HhAntag is 450.1459 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

HhAntag, a small molecule antagonist of the Hedgehog signaling pathway, is primarily recognized for its role in inhibiting the activity of the Smoothened receptor. This compound has garnered attention for its potential therapeutic applications in various malignancies associated with aberrant Hedgehog signaling, such as medulloblastoma and basal cell carcinoma. HhAntag is notable for its oral bioavailability and specificity, making it a valuable tool in both research and potential clinical settings .

HhAntag acts as an antagonist of the GLI1 transcription factor, a key component of the Hh signaling pathway []. The Hh pathway plays a crucial role in embryonic development and tissue repair, but its improper activation can contribute to tumorigenesis []. By inhibiting GLI1, HhAntag disrupts the pathway, potentially leading to the suppression of cancer cell growth [].

A study published in the Journal of Cellular Physiology (2016) demonstrated that HhAntag effectively inhibited Hh pathway activity in various cancer cell lines, with potency exceeding the natural product antagonist cyclopamine [].

That yield the final product in a multi-step process. Specific methodologies may include:

  • Palladium-Catalyzed Reactions: Utilized for creating complex structures within the molecule.
  • Isoflavone Derivatives: The design often incorporates isoflavone scaffolds to enhance biological activity and specificity .

HhAntag has demonstrated significant biological activity in various studies, particularly in inhibiting tumor growth and modulating cellular differentiation processes. Research indicates that HhAntag can suppress chondrogenesis and osteogenesis, leading to notable bone defects when administered to young mice . Furthermore, it has been shown to influence not only Hedgehog signaling but also other pathways such as Bone Morphogenetic Protein signaling, indicating a broader biological impact .

Effects on Cell Lines:

  • Tumor Cells: Inhibits proliferation in glioblastoma and medulloblastoma cell lines.
  • Chondrocytes: Alters differentiation processes, leading to developmental defects.

Studies have explored HhAntag's interactions with other signaling pathways beyond Hedgehog. Notably, its modulation of Bone Morphogenetic Protein signaling suggests potential cross-talk between these pathways that could be exploited therapeutically . Interaction studies have also indicated that HhAntag can influence cellular responses to other growth factors, which may have implications for combination therapies.

HhAntag shares similarities with several other compounds targeting the Hedgehog pathway. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
VismodegibSmoothened inhibitorFirst approved drug for basal cell carcinoma
SonidegibSmoothened inhibitorAdministered orally; used in advanced cancers
GANT61GLI1 transcription inhibitorDirectly targets GLI1; not a SMO antagonist
CyclopamineSmoothened inhibitorNaturally occurring; less specific

Unique Aspects of HhAntag:

  • Oral Bioavailability: Unlike some competitors, HhAntag can be administered orally.
  • Dual Pathway Modulation: Influences both Hedgehog and Bone Morphogenetic Protein pathways.

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

450.1458683 g/mol

Monoisotopic Mass

450.1458683 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

HhAntag

Dates

Last modified: 08-15-2023
1: Kurio N, Saunders C, Bechtold TE, Salhab I, Nah HD, Sinha S, Billings PC, Pacifici M, Koyama E. Roles of Ihh signaling in chondroprogenitor function in postnatal condylar cartilage. Matrix Biol. 2018 Apr;67:15-31. doi: 10.1016/j.matbio.2018.02.011. Epub 2018 Feb 12. PubMed PMID: 29447948; PubMed Central PMCID: PMC5910228.
2: Bechtold TE, Saunders C, Decker RS, Um HB, Cottingham N, Salhab I, Kurio N, Billings PC, Pacifici M, Nah HD, Koyama E. Osteophyte formation and matrix mineralization in a TMJ osteoarthritis mouse model are associated with ectopic hedgehog signaling. Matrix Biol. 2016 May-Jul;52-54:339-354. doi: 10.1016/j.matbio.2016.03.001. Epub 2016 Mar 3. Review. PubMed PMID: 26945615; PubMed Central PMCID: PMC4875867.
3: Mundy C, Bello A, Sgariglia F, Koyama E, Pacifici M. HhAntag, a Hedgehog Signaling Antagonist, Suppresses Chondrogenesis and Modulates Canonical and Non-Canonical BMP Signaling. J Cell Physiol. 2016 May;231(5):1033-44. doi: 10.1002/jcp.25192. Epub 2015 Sep 22. PubMed PMID: 26363135.
4: Heiden KB, Williamson AJ, Doscas ME, Ye J, Wang Y, Liu D, Xing M, Prinz RA, Xu X. The sonic hedgehog signaling pathway maintains the cancer stem cell self-renewal of anaplastic thyroid cancer by inducing snail expression. J Clin Endocrinol Metab. 2014 Nov;99(11):E2178-87. doi: 10.1210/jc.2014-1844. Epub 2014 Jul 31. PubMed PMID: 25078145; PubMed Central PMCID: PMC5393503.
5: Kunkalla K, Liu Y, Qu C, Leventaki V, Agarwal NK, Singh RR, Vega F. Functional inhibition of BCL2 is needed to increase the susceptibility to apoptosis to SMO inhibitors in diffuse large B-cell lymphoma of germinal center subtype. Ann Hematol. 2013 Jun;92(6):777-87. doi: 10.1007/s00277-013-1684-6. Epub 2013 Feb 1. PubMed PMID: 23370596; PubMed Central PMCID: PMC3648611.
6: Zeng J, Aziz K, Chettiar ST, Aftab BT, Armour M, Gajula R, Gandhi N, Salih T, Herman JM, Wong J, Rudin CM, Tran PT, Hales RK. Hedgehog pathway inhibition radiosensitizes non-small cell lung cancers. Int J Radiat Oncol Biol Phys. 2013 May 1;86(1):143-9. doi: 10.1016/j.ijrobp.2012.10.014. Epub 2012 Nov 20. PubMed PMID: 23182391; PubMed Central PMCID: PMC4145860.
7: Zhang Y, Pullambhatla M, Laterra J, Pomper MG. Influence of bioluminescence imaging dynamics by D-luciferin uptake and efflux mechanisms. Mol Imaging. 2012 Nov-Dec;11(6):499-506. PubMed PMID: 23084250; PubMed Central PMCID: PMC4332814.
8: Shi Y, Moura U, Opitz I, Soltermann A, Rehrauer H, Thies S, Weder W, Stahel RA, Felley-Bosco E. Role of hedgehog signaling in malignant pleural mesothelioma. Clin Cancer Res. 2012 Sep 1;18(17):4646-56. doi: 10.1158/1078-0432.CCR-12-0599. Epub 2012 Jun 25. PubMed PMID: 22733539.
9: Chenna V, Hu C, Pramanik D, Aftab BT, Karikari C, Campbell NR, Hong SM, Zhao M, Rudek MA, Khan SR, Rudin CM, Maitra A. A polymeric nanoparticle encapsulated small-molecule inhibitor of Hedgehog signaling (NanoHHI) bypasses secondary mutational resistance to Smoothened antagonists. Mol Cancer Ther. 2012 Jan;11(1):165-73. doi: 10.1158/1535-7163.MCT-11-0341. Epub 2011 Oct 25. PubMed PMID: 22027695; PubMed Central PMCID: PMC3256300.
10: Brechbiel JL, Ng JM, Curran T. PTHrP treatment fails to rescue bone defects caused by Hedgehog pathway inhibition in young mice. Toxicol Pathol. 2011 Apr;39(3):478-85. doi: 10.1177/0192623311399788. Epub 2011 Mar 16. PubMed PMID: 21411723; PubMed Central PMCID: PMC3576833.
11: Katoh Y, Katoh M. Hedgehog target genes: mechanisms of carcinogenesis induced by aberrant hedgehog signaling activation. Curr Mol Med. 2009 Sep;9(7):873-86. Review. PubMed PMID: 19860666.
12: Kimura H, Ng JM, Curran T. Transient inhibition of the Hedgehog pathway in young mice causes permanent defects in bone structure. Cancer Cell. 2008 Mar;13(3):249-60. doi: 10.1016/j.ccr.2008.01.027. PubMed PMID: 18328428.
13: Hayhurst M, Gore BB, Tessier-Lavigne M, McConnell SK. Ongoing sonic hedgehog signaling is required for dorsal midline formation in the developing forebrain. Dev Neurobiol. 2008 Jan;68(1):83-100. PubMed PMID: 17948241.
14: Sasai K, Romer JT, Kimura H, Eberhart DE, Rice DS, Curran T. Medulloblastomas derived from Cxcr6 mutant mice respond to treatment with a smoothened inhibitor. Cancer Res. 2007 Apr 15;67(8):3871-7. Epub 2007 Apr 5. PubMed PMID: 17413002.
15: Sasai K, Romer JT, Lee Y, Finkelstein D, Fuller C, McKinnon PJ, Curran T. Shh pathway activity is down-regulated in cultured medulloblastoma cells: implications for preclinical studies. Cancer Res. 2006 Apr 15;66(8):4215-22. PubMed PMID: 16618744.
16: Romer JT, Kimura H, Magdaleno S, Sasai K, Fuller C, Baines H, Connelly M, Stewart CF, Gould S, Rubin LL, Curran T. Suppression of the Shh pathway using a small molecule inhibitor eliminates medulloblastoma in Ptc1(+/-)p53(-/-) mice. Cancer Cell. 2004 Sep;6(3):229-40. PubMed PMID: 15380514.

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